molecular formula C5H11N3O2 B1671657 Glutamamide CAS No. 2013-17-4

Glutamamide

Cat. No. B1671657
CAS RN: 2013-17-4
M. Wt: 145.16 g/mol
InChI Key: LCGISIDBXHGCDW-VKHMYHEASA-N
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Description

Glutamamide is a compound with the molecular formula C5H11N3O2 . It is also known as Glutamamid in German and Glutaminamide . Glutamamide belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of Glutamamide and its derivatives has been a topic of research in recent years . For instance, a study has shown that the science of metabolomics addresses the intricate intracellular metabolic network by exploring and understanding how cells function and respond to external or internal perturbations to identify potential therapeutic targets . Another study has shown that Glutamine Synthetase mutations can lead to clinically relevant pathologies .


Molecular Structure Analysis

The molecular structure of Glutamamide consists of a carbon skeleton that can act as an anaplerotic substrate by introduction as α-oxoglutarate in the Krebs-cycle . At other sites of the cycle, intermediates can branch off producing carbon chains of purines, pyrimidines, haem, proline, aspartate, non-essential amino acids, sterols, phospholipids .


Chemical Reactions Analysis

The chemical reactions involving Glutamamide have been studied in the context of polymer chemistry . For example, a study has shown that Glutamamide can be used in the synthesis of sequence-defined, discrete oligomers comprising side chain supramolecular motifs .


Physical And Chemical Properties Analysis

Glutamamide has an average mass of 145.160 Da and a Monoisotopic mass of 145.085129 Da . The physical and chemical properties of a compound like Glutamamide are influenced by its molecular structure, functional groups, and degradation .

Scientific Research Applications

1. Role in Hypoxic-Ischemic Brain Damage

Glutamamide, as a form of glutamate, plays a significant role in brain pathophysiology, particularly in hypoxic-ischemic damage. Studies indicate that glutamate, when at high extracellular concentrations, acts as a neurotoxin capable of damaging central nervous system neurons. Blocking synaptic transmission or antagonizing glutamate receptors reduces neuronal sensitivity to hypoxia and ischemia, suggesting a critical role for glutamate in ischemic brain damage. This positions glutamate as a potential target for stroke therapy (Rothman & Olney, 1986).

2. As a Neurotransmitter in the Brain

Glutamate is the most concentrated amino acid in the brain, serving various functions such as a neurotransmitter. It plays a central role in brain metabolism and is involved in detoxifying ammonia in the brain. It is also integral in synthesizing proteins and peptides, including glutathione. The dual role of glutamate as a toxic agent and a neurotransmitter highlights its importance in brain physiology and pathology (Fonnum, 1984).

3. In Electrochemical Sensor Platforms

Research on electrochemical sensor platforms for detecting glutamate has grown, reflecting its critical role in clinical applications and food processing industries. Micro and nanostructured sensor platforms have become popular for enhancing critical characteristics like sensitivity and biocompatibility in glutamate detection (Jamal et al., 2018).

4. Signaling in Non-Neuronal Tissues

Glutamate signaling extends beyond the central nervous system to non-neuronal tissues such as bone, pancreas, and skin. This expanded role of glutamate suggests its function as a cytokine influencing activity in a variety of tissue types, with implications for treating conditions like osteoporosis, diabetes, and wound healing (Skerry & Genever, 2001).

5. In Ionotropic Glutamate Receptors

The study of ionotropic glutamate receptors, which are crucial for synaptic transmission in the mammalian brain, has uncovered molecular determinants for ion flow through these channels. Research in this area is key to understanding synaptic activity and the potential therapeutic targeting of these receptors in various neurological conditions (Wisden & Seeburg, 1993).

6. Role in Gastrointestinal Health

Glutamine, closely related to glutamate, is significant for gastrointestinal health. It has trophic and cytoprotective effects on the small bowel and colonic mucosal cells, indicating its potential therapeuticuse in gastrointestinal disorders. Emerging clinical trials aim to define glutamine's utility as a component of specialized nutrition support in these diseases (Ziegler et al., 2000).

7. In Neurotransmission and Neurodegenerative Diseases

Glutamate's role as the primary excitatory neurotransmitter in the brain extends to various neuropsychiatric disorders like schizophrenia, substance abuse, mood disorders, Alzheimer's disease, and autism-spectrum disorders. Its dysregulation in these conditions highlights the potential for therapeutic interventions targeting glutamatergic neurotransmission (Moghaddam & Javitt, 2012).

8. Glutamate Neuroimaging in Alzheimer's Disease

Imaging studies using GluCEST methods have shown reductions in glutamate in Alzheimer's disease (AD), suggesting its potential as a noninvasive biomarker for early diagnosis and in developing therapies for AD (Haris et al., 2013).

9. Therapeutic Implications in Benign and Malignant Disorders

Glutamate's involvement in benign neurodegenerative diseases and malignant diseases suggests its potential as a therapeutic target. Its role in carcinogenesis and progression of malignant diseases, and the impact of glutamate receptor activation in cancer treatment, are areas of active research (Willard & Koochekpour, 2013).

Future Directions

The future directions in the study of Glutamamide involve its use in the synthesis of functional, sequence-defined, and discrete oligomers . This could revolutionize the field of polymer chemistry and lead to the development of new materials with well-defined three-dimensional structures . Additionally, targeting Glutamine metabolism, which Glutamamide is a part of, is seen as a promising direction in advancing cancer treatment .

properties

IUPAC Name

(2S)-2-aminopentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGISIDBXHGCDW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173949
Record name Glutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamamide

CAS RN

2013-17-4
Record name L-Glutamine amide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2013-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L593USSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
S Guo, T Liang, Y Song, M Cheng, XY Hu, JJ Zhu… - Polymer …, 2017 - pubs.rsc.org
The development of smart and targeted drug delivery systems has promising potential to revolutionize cancer chemotherapy. Herein, supramolecular polymersomes were constructed …
Number of citations: 42 pubs.rsc.org
ML Ślęczkowski, I Segers, Y Liu, ARA Palmans - Polymer Chemistry, 2020 - pubs.rsc.org
One of the great challenges in polymer chemistry is to achieve discrete and sequence-defined synthetic polymers that fold in defined conformations and form well-defined three-…
Number of citations: 10 pubs.rsc.org
S Samanta, SM Alam, P Panda, T Jha - European journal of medicinal …, 2009 - Elsevier
Based on our earlier QSAR prediction, a series of designed QSAR analogs of 1,5-N,N′-disubstituted-2-(substituted benzenesulphonyl) glutamamides were synthesized as possible …
Number of citations: 15 www.sciencedirect.com
HC McDonald, G Odstrchel… - The Journal of Immunology, 1972 - journals.aai.org
Immunization intravenously (iv) of rabbits with soluble PAMEG, or PAMEG adsorbed to alum, carboxymethylcellulose, or insoluble acetylated bovine serum albumin produced little (0.05 …
Number of citations: 8 journals.aai.org
S Gayen, B Debnath, S Samanta, B Ghosh… - … Electronic Journal of …, 2005 - academia.edu
… Efforts were made to synthesize glutamamide analogues, structural variants of glutamic acid and … The QSAR study may be helpful for further synthesis of highly active glutamamide …
Number of citations: 6 www.academia.edu
JR Parrish Jr, ER Blout - Biopolymers: Original Research on …, 1971 - Wiley Online Library
… All spectroscopic methods used in the present study identify poly-y-morpholinylethyl-L-glutamamide in HFIP as a random chain and poly-ymethyl-L-glutamate, poly-L-homoserine, poly-L…
Number of citations: 84 onlinelibrary.wiley.com
ER Simons, ER Blout - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
Method: o. 4 ml of a well-buffered o. 5-1. o% aqueous solution of potypeptide was incubated with 0.04 ml of a 1-5% enzyme solution at 37 for 24-96 h. Blank runs of both enzyme and …
Number of citations: 18 www.sciencedirect.com
B Debnath, K Srikanth, S Banarjee… - … Electronic Journal of …, 2002 - biochempress.com
… glutamamide) may have potential antitumor activity. In continuation of our complex program for the development of new potential anticancer agents through rational drug design, 28 new …
Number of citations: 34 biochempress.com
P Panda, S Samanta, SM Alam, S Basu… - Internet Electron. J. Mol …, 2007 - academia.edu
… composite program of development of new potential anticancer agents through rational design, 32 analogs of 1, 5–N, N'–disubstituted–2–(substituted benzenesulphonyl) glutamamide …
Number of citations: 17 www.academia.edu
B Bhaskar, B Tanushree, K Rajesh, GA Kumar…
Number of citations: 0

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